3-((2R)-2-Piperidyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2R)-2-Piperidyl)phenol is an organic compound that features a phenol group attached to a piperidine ring. This compound is of interest due to its unique chemical structure, which combines the properties of both phenols and piperidines. Phenols are known for their antioxidant properties, while piperidines are commonly found in various alkaloids and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2R)-2-Piperidyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a piperidine derivative. This reaction typically requires a strong base, such as sodium hydroxide, and is carried out under reflux conditions to ensure complete substitution .
Another method involves the reduction of a nitro-substituted phenol to an amine, followed by cyclization to form the piperidine ring. This process often uses reducing agents like hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((2R)-2-Piperidyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst
Substitution: Nitric acid, halogens, alkyl halides
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, halogen, or alkyl derivatives
Scientific Research Applications
3-((2R)-2-Piperidyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((2R)-2-Piperidyl)phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, acting as an antioxidant and neutralizing free radicals . The piperidine ring can interact with neurotransmitter receptors, potentially affecting neurological pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol: Known for its antiseptic properties and used in various disinfectants.
Piperidine: Found in many alkaloids and pharmaceuticals, known for its biological activity.
Uniqueness
3-((2R)-2-Piperidyl)phenol is unique due to its combination of a phenol group and a piperidine ring. This dual functionality allows it to exhibit both antioxidant properties and potential neurological effects, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-[(2R)-piperidin-2-yl]phenol |
InChI |
InChI=1S/C11H15NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h3-5,8,11-13H,1-2,6-7H2/t11-/m1/s1 |
InChI Key |
DHLQLVALWZRDJK-LLVKDONJSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC(=CC=C2)O |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.